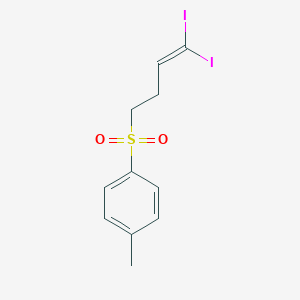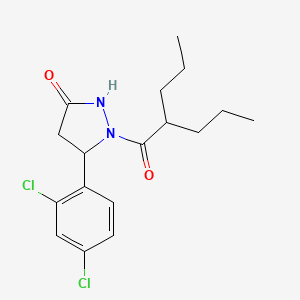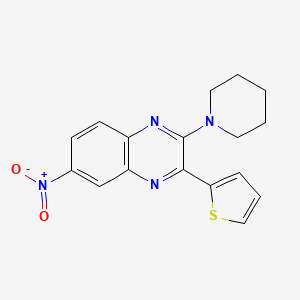![molecular formula C15H20O4 B14220704 4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid CAS No. 827321-89-1](/img/structure/B14220704.png)
4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to an 8-hydroxyoct-6-en-1-yl group through an ether bond. The presence of both hydroxyl and carboxyl functional groups makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 8-hydroxyoct-6-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(8-oxooct-6-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(8-hydroxyoct-6-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the 8-hydroxyoct-6-en-1-yl group, making it less hydrophobic.
8-Hydroxyoctanoic acid: Lacks the benzoic acid moiety, affecting its reactivity and applications.
Uniqueness
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid is unique due to the presence of both hydroxyl and carboxyl groups, as well as the long hydrophobic chain. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
827321-89-1 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-(8-hydroxyoct-6-enoxy)benzoic acid |
InChI |
InChI=1S/C15H20O4/c16-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)15(17)18/h3,5,7-10,16H,1-2,4,6,11-12H2,(H,17,18) |
Clé InChI |
AYJWDLQSEHZDJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCCCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)


![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)

![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)


![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
